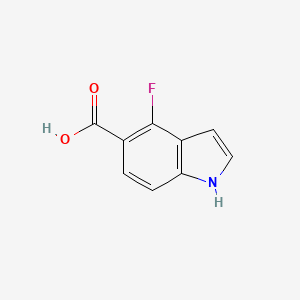

4-fluoro-1H-indole-5-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-8-5-3-4-11-7(5)2-1-6(8)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXISWOXQFGXSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291428 | |

| Record name | 4-Fluoro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908600-72-6 | |

| Record name | 4-Fluoro-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908600-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indole Scaffold: a Cornerstone of Modern Drug Discovery

The indole (B1671886) ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a structural motif of immense significance in medicinal chemistry. mdpi.com Its prevalence in a vast number of natural products, essential biomolecules, and synthetic pharmaceuticals underscores its title as a "privileged structure." researchgate.neteurekaselect.com This designation stems from its ability to interact with a wide array of biological targets with high affinity, forming the basis for numerous approved therapeutic agents across a broad spectrum of diseases. researchgate.netrsc.org

The versatility of the indole scaffold allows it to serve as a template for compounds targeting diverse physiological pathways. mdpi.com Its unique electronic properties and the ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, enable it to bind effectively to the active sites of enzymes and receptors. researchgate.net Consequently, indole derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and neuroprotective agents, among others. researchgate.netbenthamdirect.com

The structural flexibility of the indole ring allows for substitutions at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com This adaptability has led to the development of a multitude of drugs that are integral to modern medicine.

Table 1: Examples of FDA-Approved Indole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Area | Primary Mechanism of Action |

| Indomethacin | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID), inhibits cyclooxygenase (COX) enzymes. mdpi.comnih.gov |

| Sumatriptan | Antimigraine | Serotonin (B10506) (5-HT1B/1D) receptor agonist. researchgate.net |

| Ondansetron | Antiemetic | Selective serotonin (5-HT3) receptor antagonist. researchgate.netdrugbank.com |

| Sunitinib | Anticancer | Multi-targeted receptor tyrosine kinase (RTK) inhibitor. mdpi.com |

| Panobinostat | Anticancer | Non-selective histone deacetylase (HDAC) inhibitor. researchgate.netdrugbank.com |

| Perindopril | Antihypertensive | Angiotensin-converting enzyme (ACE) inhibitor. drugbank.com |

This table showcases just a fraction of the indole-based drugs, illustrating the scaffold's broad therapeutic impact. mdpi.comresearchgate.netnih.govdrugbank.commdpi.com

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed and powerful strategy in medicinal chemistry. tandfonline.com Despite being only slightly larger than a hydrogen atom, fluorine's extreme electronegativity and the strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical and pharmacological properties. tandfonline.commdpi.com The judicious placement of fluorine can lead to significant improvements in a compound's drug-like characteristics. acs.orgresearchgate.net

Key benefits of fluorination in drug design include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450. tandfonline.comnih.govacs.org Placing fluorine at a metabolically vulnerable site can block this breakdown, thereby increasing the drug's half-life and bioavailability. nih.gov

Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups. acs.orgnih.gov This can influence a molecule's solubility, membrane permeability, and binding interactions with its target. acs.orgresearchgate.net Strategic fluorination can also increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. nbinno.comnih.gov

Improved Binding Affinity: Fluorine atoms can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. tandfonline.com This can lead to a stronger and more selective binding of the drug to its intended receptor or enzyme, thereby increasing its potency. acs.org

Conformational Control: The introduction of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule. researchgate.netnih.gov By locking the molecule into a more biologically active conformation, its efficacy can be enhanced. acs.org

The strategic incorporation of fluorine is a key tactic used to optimize lead compounds into viable drug candidates, and its presence in many top-selling pharmaceuticals is a testament to its importance. mdpi.comresearchgate.net

4 Fluoro 1h Indole 5 Carboxylic Acid: a Key Synthetic Building Block

Classical and Contemporary Indole Annulation Strategies

Traditional methods for constructing the indole core, such as the Reissert and Fischer syntheses, can be adapted to produce fluorinated derivatives by utilizing appropriately substituted starting materials.

Reissert Reductive Cyclization Approaches

The Reissert indole synthesis is a robust method for preparing indole-2-carboxylic acids. The classical approach involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264), followed by a reductive cyclization of the resulting o-nitrophenylpyruvate. numberanalytics.com This methodology can be applied to the synthesis of fluorinated indole-2-carboxylic acids by starting with a fluorinated o-nitrotoluene. For instance, the synthesis of ethyl 5-chloro-4-fluoroindole-2-carboxylate has been achieved via a Reissert reaction, highlighting the utility of this method for preparing multi-substituted fluorinated indoles. researchgate.net This approach was noted to be superior to a previously employed Fischer indole synthesis for the same target. researchgate.net

The general steps of the Reissert synthesis are:

Condensation of a substituted o-nitrotoluene with diethyl oxalate in the presence of a base, typically potassium ethoxide, to form the corresponding ethyl o-nitrophenylpyruvate.

Reductive cyclization of the pyruvate (B1213749) derivative using reducing agents such as zinc in acetic acid or catalytic hydrogenation to yield the indole-2-carboxylic acid. wikipedia.org

| Starting Material Example | Product Example | Key Reagents | Reported Advantage |

| 2-Methyl-3-nitro-chlorobenzene | Ethyl 5-chloro-4-fluoroindole-2-carboxylate | 1. Diethyl oxalate, Base2. Reducing agent | Superior to Fischer indole approach for this target researchgate.net |

Fischer Indole Synthesis Variations

The Fischer indole synthesis is arguably the most well-known and versatile method for indole synthesis. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org The synthesis of fluorinated indole carboxylic acids can be achieved by using a fluorinated phenylhydrazine as the starting material.

For example, the synthesis of N-sulfonylindole analogues has been accomplished starting from 4-fluorophenylhydrazine hydrochloride and ethyl levulinate. While not a direct synthesis of a carboxylic acid in the indole ring, this demonstrates the principle of incorporating a fluorine atom via the phenylhydrazine component. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. byjus.com A variety of Brønsted and Lewis acids can be used to catalyze the reaction. wikipedia.org

| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst (Example) | Product Type |

| 4-Fluorophenylhydrazine | Pyruvic acid derivative | Polyphosphoric acid | Fluorinated indole-2-carboxylic acid derivative |

| 3-Carboxyphenylhydrazine | Fluoroacetone | Zinc chloride | Indole-5-carboxylic acid with a fluorine-containing substituent |

Direct and Indirect Fluorination Techniques for Indole Ring Systems

In addition to building the fluorinated indole ring from fluorinated precursors, direct fluorination of a pre-formed indole core is a powerful strategy. This can be achieved through various modern fluorination methods.

Electrophilic and Nucleophilic Fluorination Protocols

Electrophilic Fluorination: Electrophilic fluorinating reagents, often containing an N-F bond, can be used to introduce fluorine onto electron-rich aromatic systems like indoles. A notable example is the decarboxylative fluorination of indole carboxylic acids. In this approach, an indole-2-carboxylic acid can be treated with an electrophilic fluorine source, such as Selectfluor, to yield a 2-fluoroindole. This reaction proceeds via the loss of carbon dioxide. Research has shown that for nitrogen-containing heteroaromatic carboxylic acids like indole, fluorinated dimer products can sometimes be observed. However, conditions have been developed to favor the formation of the monomeric fluoroindoles. researchgate.net

A related metal-free, direct decarboxylative fluoroacylation of indole carboxylic acids using fluorinated acids has also been reported. This method provides fluorinated indol-3-yl ketones and is believed to proceed through a radical process. organic-chemistry.org

Transition Metal-Catalyzed Fluorination Methods

Transition metal catalysis has emerged as a powerful tool for C-H functionalization, including fluorination. Palladium-catalyzed C-H fluorination has been demonstrated for various aromatic and heteroaromatic compounds. nih.govrsc.org This approach can offer high regioselectivity, often guided by a directing group. For the synthesis of fluorinated indole carboxylic acids, a directing group on the indole nitrogen or at a nearby position could be used to direct the palladium catalyst to a specific C-H bond for fluorination. While a direct application to 1H-indole-5-carboxylic acid is not prominently documented, the methodology holds promise for the synthesis of such compounds. These reactions typically employ a palladium catalyst, a ligand, and a fluorine source, which can be either electrophilic or nucleophilic in nature.

| Catalyst System (Example) | Fluorine Source (Example) | Substrate Type | Potential Product |

| Pd(OAc)₂ / Ligand | Selectfluor | Directed Indole Derivative | Regioselectively Fluorinated Indole |

| Rh(III) catalyst | N-Fluorobenzenesulfonimide (NFSI) | N-carbamoyl indoles | Fluorinated Indole Derivatives snnu.edu.cn |

Oxidative Dearomatization Routes to Fluorinated Indoles

Oxidative dearomatization is a modern strategy to access three-dimensional structures from flat aromatic precursors. In the context of fluorinated indoles, this can involve the dearomatization of an indole or an aniline (B41778) precursor, often with concurrent or subsequent fluorination.

One notable metal-free approach involves the reaction of anilines with hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. nih.gov This oxidative-dearomatization-enabled method leads to the formation of 2-trifluoromethyl NH-indole products, which also bear a 3-trifluoroacetyl group. nih.govthieme-connect.de While this method introduces trifluoromethyl groups rather than a single fluorine atom, it exemplifies the concept of dearomatization in the synthesis of fluorinated indoles. The process is thought to proceed through a mechanism analogous to the Nenitzescu indole synthesis. thieme-connect.de

| Starting Material | Reagent | Key Feature | Product Type |

| Substituted Anilines | Hexafluoroacetylacetone, PIDA (oxidant) | Metal-free, Oxidative Dearomatization | 2-Trifluoromethyl-3-trifluoroacetylindoles thieme-connect.de |

Difluorocarbene-Mediated Cyclization Reactions

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile C1 synthon for introducing gem-difluoro groups into organic molecules. Its application in the synthesis of heterocyclic systems, including indoles, often proceeds through cycloaddition pathways. While not a direct route to this compound itself, these methods are crucial for creating related fluorinated indole structures.

One prominent strategy involves a formal [4+1] cyclization between a difluorocarbene source and an appropriate four-atom precursor, such as an ortho-vinylaniline. researchgate.net In this approach, the difluorocarbene, generated from reagents like trifluoromethyl(trimethyl)silane (TMSCF3) or sodium chlorodifluoroacetate (ClCF2CO2Na), reacts with the ortho-vinylaniline to construct the indole scaffold while simultaneously installing a fluorine atom. researchgate.net Mechanistic studies suggest that difluorocarbene can act as a bipolar building block, enabling cascade cyclization processes. nih.gov

The choice of difluorocarbene precursor is critical and influences the reaction conditions. The Ruppert-Prakash reagent (TMSCF3) is a common choice, often activated by a fluoride (B91410) source. nih.gov Other precursors have also been developed for their efficiency and milder reaction conditions. The versatility of difluorocarbene is further demonstrated by its insertion into metal-carbon bonds and its use in cycloaddition reactions to form novel organometallic compounds, which can be precursors to complex fluorinated molecules. nih.gov

| Precursor Reagent | Description | Typical Application |

| TMSCF3 (Ruppert-Prakash Reagent) | A nucleophilic trifluoromethylating agent that can serve as a difluorocarbene precursor upon activation. | Used in [4+1] annulation strategies for synthesizing fluorinated heterocycles. researchgate.netnih.gov |

| Sodium Chlorodifluoroacetate (ClCF2CO2Na) | A salt that readily decarboxylates upon heating to generate difluorocarbene. | Employed for the synthesis of gem-difluorinated compounds under relatively mild conditions. researchgate.net |

| Halodifluoroalkylative Reagents | A class of compounds that can provide a C1 fragment and fluorine atoms for cyclization reactions. | Used to construct indole scaffolds from ortho-vinylanilines. researchgate.net |

Introduction of Carboxylic Acid Functionality on Indole Scaffolds

Once the fluorinated indole core is established, the introduction of a carboxylic acid group is a key transformation. This can be achieved through direct carboxylation of the indole ring or by a two-step process involving the formation and subsequent hydrolysis of an ester intermediate.

Direct carboxylation involves the activation of a C-H bond on the indole ring and its subsequent reaction with an electrophilic carbon source, typically carbon dioxide (CO2). This method is atom-economical and can be highly efficient under optimized conditions. For unprotected indoles, deprotonation with a strong base, such as lithium tert-butoxide (LiOt-Bu), can generate a nucleophilic indole anion that readily reacts with CO2, often with high regioselectivity for the C3 position. researchgate.net

To achieve carboxylation at other positions, such as C5, strategies often rely on directed metalation or the use of specialized reaction systems. For instance, organic electrolysis methods have been successfully employed to synthesize various fluorinated aromatic carboxylic acids from readily available fluorinated aromatics and CO2. hokudai.ac.jp This technique offers a pathway to compounds that are challenging to synthesize using traditional methods. hokudai.ac.jp Furthermore, the activation of C-H bonds can be enhanced by Lewis acids. For example, the addition of ZnCl2 has been shown to coordinate with aromatic rings, increasing the acidity of a targeted C-H bond and facilitating its deprotonation and subsequent carboxylation by CO2. rsc.org

| Method | Reagents | Key Features |

| Base-Mediated Carboxylation | Strong base (e.g., LiOt-Bu), CO2 | A direct method for unprotected indoles, typically favoring the C3 position. researchgate.net |

| Organic Electrolysis | Fluorinated aromatic, CO2, electricity | Allows for the synthesis of diverse fluorinated carboxylic acids from available precursors. hokudai.ac.jp |

| Lewis Acid-Enhanced Carboxylation | Lewis Acid (e.g., ZnCl2), Base, CO2 | The Lewis acid coordinates to the ring, activating a specific C-H bond for carboxylation. rsc.org |

An alternative and widely used route to indole carboxylic acids is through the synthesis and subsequent hydrolysis of a corresponding ester. This two-step sequence is often integrated into the synthesis of the indole ring itself. For example, the Fischer indole synthesis, a classic and robust method, can utilize an α-ketoester like ethyl pyruvate, which results in the formation of an indole-2-carboxylate (B1230498) ester. diva-portal.orgorgsyn.org

Once the indole ester is formed, it can be converted to the carboxylic acid via hydrolysis. This reaction can be catalyzed by either acid or base. jk-sci.com

Base-catalyzed hydrolysis (saponification) is generally preferred for preparative purposes because it is an irreversible process. jk-sci.com The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in the presence of a co-solvent like methanol (B129727) or ethanol. rsc.orgnih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism to yield a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid. jk-sci.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. masterorganicchemistry.com It is an equilibrium process that requires an excess of water to drive the reaction toward the carboxylic acid product. masterorganicchemistry.commnstate.edu Common acid catalysts include sulfuric acid (H2SO4) and hydrochloric acid (HCl).

This esterification-hydrolysis sequence is a cornerstone of organic synthesis due to its reliability and the wide availability of starting materials. rsc.orgnih.gov

| Hydrolysis Type | Typical Reagents | Conditions | Notes |

| Base-Catalyzed (Saponification) | NaOH or KOH in H2O/Alcohol | Often requires heating (reflux). nih.gov | Irreversible process, generally high yielding. jk-sci.com |

| Acid-Catalyzed | H2SO4 or HCl in H2O | Requires excess water to drive equilibrium. masterorganicchemistry.com | Reversible; the reverse of Fischer esterification. masterorganicchemistry.com |

Regioselective Synthesis of this compound Isomers and Analogues

Achieving the specific 4-fluoro-5-carboxy substitution pattern on the indole ring is a significant synthetic challenge that hinges on regiocontrol. The most common strategy involves constructing the indole ring from a pre-functionalized benzene (B151609) derivative where the substituents are already in the correct positions relative to each other.

For classic indole syntheses like the Fischer, Bischler, or Sugasawa methods, the substitution pattern of the final indole is dictated by the starting aniline or phenylhydrazine precursor. diva-portal.org To synthesize a 4-fluoro-indole derivative, one would typically begin with a 3-fluoroaniline. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole, a related heterocycle, starts from 3-fluoro-2-methylaniline, demonstrating how the initial placement of the fluorine atom directs subsequent reactions. google.com Following this logic, a plausible precursor for this compound would be a 3-fluoro-4-amino-substituted benzoic acid derivative.

Modern synthetic methods, such as palladium-catalyzed cross-coupling and annulation reactions, offer powerful tools for constructing complex indole structures. mdpi.com These methods can provide alternative routes for regioselective functionalization. For instance, palladium-catalyzed four-component carbonylative coupling reactions have been developed for the regioselective synthesis of functionalized enones, showcasing the potential for precise control in complex transformations. nih.gov While the direct synthesis of α-fluoroalkynes is challenging, synthetic surrogates can be used in regioselective cycloaddition reactions to create fluorinated heterocycles, a strategy that could potentially be adapted for indole synthesis. rsc.org

The key to regioselectivity remains the careful selection of the starting material, where the fluorine and a carboxyl group (or its precursor) are positioned to guide the cyclization and yield the desired isomer.

| Precursor Substitution Pattern (Aniline-based) | Expected Indole Isomer | Synthetic Principle |

| 3-Fluoroaniline | 4-Fluoroindole | The aniline nitrogen and the C2 position of the benzene ring form the pyrrole (B145914) ring, placing the fluorine at the C4 position. |

| 4-Fluoroaniline | 5-Fluoroindole | The aniline nitrogen and the C6 position of the benzene ring form the pyrrole ring, placing the fluorine at the C5 position. diva-portal.org |

| 2-Fluoroaniline | 7-Fluoroindole | The aniline nitrogen and the C2 position of the benzene ring form the pyrrole ring, placing the fluorine at the C7 position. |

Synthesis of this compound Derivatives and Conjugates

This compound possesses several reactive sites that allow for its conversion into a wide array of derivatives and conjugates. The primary handles for modification are the carboxylic acid group, the indole nitrogen (N-H), and to a lesser extent, the C-H bonds of the indole ring.

The carboxylic acid moiety is readily converted into other functional groups. Standard peptide coupling conditions, using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of activators like 4-dimethylaminopyridine (B28879) (DMAP), can be used to form amides by reacting the acid with various amines. rsc.org This is a common method for attaching amino acids or other amine-containing molecules to create conjugates. Similarly, Fischer esterification can convert the carboxylic acid into various esters. nih.gov The acid can also be transformed into an acid chloride, a more reactive intermediate, for further functionalization.

The indole nitrogen can be functionalized through N-alkylation or N-acylation. Alkylation, for instance by reacting the indole with an alkyl halide like a bromoacetic ester in the presence of a base, attaches a side chain to the nitrogen atom. nih.gov This is a key step in creating more complex conjugates, where the newly introduced chain can contain other functional groups for further reactions. nih.gov

These derivatization strategies are crucial for exploring the structure-activity relationships of indole-based compounds in medicinal chemistry. For example, indole-2-carboxylic acid has been used as a scaffold to synthesize derivatives that act as inhibitors for biological targets like HIV-1 integrase. nih.gov The synthesis of indoloazepinone scaffolds, which have shown promise as anticancer compounds, can also start from indole-carboxylic acids via amide coupling and subsequent cyclization reactions. acs.org

| Reaction Site | Derivative Type | Typical Reagents |

| Carboxylic Acid | Amide | Amine, EDAC, DMAP rsc.org |

| Carboxylic Acid | Ester | Alcohol, Acid Catalyst (e.g., H2SO4) nih.gov |

| Carboxylic Acid | Cyanide | Conversion to amide, then dehydration (e.g., with methanesulfonic acid chloride) nih.gov |

| Indole N-H | N-Alkyl | Alkyl Halide, Base nih.gov |

| Indole N-H | N-Acyl | Acyl Chloride, Base |

Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

The indole ring is inherently activated towards electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic and thus the primary site of reaction. However, in this compound, the substitution pattern significantly influences the regioselectivity of such reactions. The molecule possesses two potential sites for electrophilic attack on the pyrrole ring (C3) and the benzene ring (C2, C6, and C7).

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the expected regioselectivity can be inferred from the general principles of indole chemistry. Common electrophilic substitution reactions are anticipated to proceed as follows:

Halogenation: Introduction of a halogen (Cl, Br, I) would likely occur at the C3 position.

Nitration: Nitration would also be expected to take place at the C3 position.

Sulfonation: Sulfonation reactions are predicted to yield the 3-sulfonic acid derivative.

Friedel-Crafts Reactions: Acylation and alkylation are expected to introduce the respective functional groups at the C3 position.

It is important to note that the strong deactivating effect of the substituents may necessitate harsher reaction conditions compared to those required for simple indoles.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position of the indole ring can undergo a variety of standard transformations.

Amidation and Esterification Reactions

The carboxylic acid can be readily converted to amides and esters through established synthetic protocols.

Amidation: The formation of an amide bond typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents used for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). These reagents facilitate the formation of an active ester intermediate, which then readily reacts with the amine to yield the corresponding amide.

Esterification: Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method for ester synthesis. Alternatively, the carboxylic acid can be converted to an acyl chloride or activated with other coupling agents before reaction with an alcohol.

| Transformation | Reagents and Conditions | Product |

| Amidation | Amine, DCC, HOBt, in an inert solvent (e.g., DMF, CH2Cl2) | 4-Fluoro-1H-indole-5-carboxamide derivative |

| Esterification | Alcohol, H2SO4 (catalytic), heat | 4-Fluoro-1H-indole-5-carboxylate ester |

Reduction to Alcohols and Oxidation Reactions

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose, effectively converting the carboxylic acid to the corresponding 4-fluoro-1H-indol-5-yl)methanol. rsc.orgresearchgate.net It is important to note that LiAlH₄ will also reduce amides and esters.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. Strong oxidative conditions would likely lead to the degradation of the indole ring. The most relevant "oxidation" reaction in this context is decarboxylation, which involves the loss of carbon dioxide. Decarboxylation of indole-2-carboxylic acids can often be achieved by heating the compound above its melting point, sometimes in the presence of a catalyst like copper chromite in quinoline. While less common for indole-5-carboxylic acids, similar conditions might induce decarboxylation to yield 4-fluoro-1H-indole.

| Transformation | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄ in THF or diethyl ether; 2. Aqueous workup | (4-Fluoro-1H-indol-5-yl)methanol |

| Decarboxylation | Heat, potentially with a catalyst (e.g., copper chromite in quinoline) | 4-Fluoro-1H-indole |

Influence of Fluorine Substitution on Indole Reactivity

The fluorine atom at the C4 position has a significant impact on the chemical properties and reactivity of the indole ring.

Electronic Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). tandfonline.comlibretexts.org This effect deactivates the benzene portion of the indole nucleus towards electrophilic attack and also influences the acidity of the N-H proton. While fluorine also has a +M effect, its -I effect is generally considered dominant in influencing the reactivity of the aromatic ring. This deactivation makes electrophilic substitution on the benzene ring more difficult.

Acidity of the N-H Proton: The electron-withdrawing nature of the fluorine atom can increase the acidity of the indole N-H proton compared to unsubstituted indole. tandfonline.com This can be an important consideration in reactions involving deprotonation of the indole nitrogen.

Nucleophilic Aromatic Substitution: While indoles are typically reactive towards electrophiles, the presence of a fluorine atom can, under certain conditions, enable nucleophilic aromatic substitution (SNA r). mdpi.commasterorganicchemistry.com In SNA r reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The strong electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack, and fluoride itself can act as a leaving group. masterorganicchemistry.comstackexchange.com However, such reactions on the indole nucleus are less common and would require specific reaction conditions and strong nucleophiles.

Polymerization Studies of Indole Carboxylic Acids

The polymerization of indole derivatives has been explored, particularly through electrochemical methods. Studies on the electropolymerization of indole-5-carboxylic acid have shown that it can form a polymer film on an electrode surface. rsc.orgcapes.gov.brcapes.gov.br The process is believed to involve the initial formation of an insoluble trimer, which then deposits on the electrode and undergoes further oxidation to form a polymer composed of linked trimer units. The resulting polymer exhibits redox activity.

Chemical polymerization of functionalized indoles is also an area of active research. For instance, indole-based functional polymers have been synthesized through catalyst-free C-N coupling reactions of indole derivatives with difluoro monomers. rsc.orgresearchgate.net The carboxylic acid group of this compound could potentially be utilized as a handle for polymerization through condensation reactions, forming polyesters or polyamides, provided a suitable co-monomer is used.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 1h Indole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-fluoro-1H-indole-5-carboxylic acid, both ¹H and ¹³C NMR would provide critical information for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, usually between 10 and 13 ppm, due to its deshielded nature and potential for hydrogen bonding. libretexts.org The N-H proton of the indole (B1671886) ring would also appear as a broad singlet, typically in the range of 8.0-8.5 ppm. The aromatic protons on the indole ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically between 165 and 185 ppm. libretexts.org The carbon atoms of the indole ring will appear in the aromatic region (approximately 100-140 ppm). The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. Other carbons in the vicinity of the fluorine atom will exhibit smaller two- and three-bond couplings (²JCF and ³JCF).

A hypothetical data table for the expected NMR chemical shifts is presented below, based on general principles and data from similar indole derivatives.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| COOH | 12.0 - 13.0 | COOH | 170 - 180 |

| NH | 8.0 - 8.5 | C=O | 165 - 175 |

| Aromatic CH | 6.5 - 8.0 | Aromatic C-F | 150 - 165 (with large ¹JCF) |

| Aromatic C | 100 - 140 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

The fragmentation pattern in the mass spectrum provides valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.org The fragmentation of the indole ring itself can also lead to a series of characteristic ions. The presence of the fluorine atom would also influence the fragmentation, and its presence can be confirmed by the precise mass of the molecular ion and its isotopic pattern.

A table summarizing the expected key fragmentation peaks is provided below.

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 179.04 | Molecular Ion |

| [M-OH]⁺ | 162.04 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | 134.05 | Loss of the carboxylic acid group |

X-ray Diffraction Studies of Indole Carboxylic Acid Polymorphs and Crystal Structures

For 5-fluoro-1H-indole-3-carboxylic acid, the crystal structure reveals a monoclinic system. nih.gov It is common for carboxylic acids to form hydrogen-bonded dimers in the solid state, and this is observed in the crystal structure of the related isomer. nih.gov The study of polymorphs, or different crystalline forms of the same compound, is crucial as they can exhibit different physical properties. The potential for polymorphism in this compound would depend on the subtle interplay of intermolecular forces during crystallization.

A representative data table for a related fluoroindole carboxylic acid is shown below. nih.gov

| Crystal Data | 5-fluoro-1H-indole-3-carboxylic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.4176 (9) |

| b (Å) | 11.073 (2) |

| c (Å) | 16.014 (3) |

| β (°) | 96.63 (3) |

| Volume (ų) | 778.1 (3) |

Infrared Spectroscopy for Functional Group Characterization and Intermolecular Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature for a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 2500-3300 cm⁻¹. libretexts.org This broadening is a result of strong hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band, typically between 1690 and 1760 cm⁻¹. orgchemboulder.com The exact position depends on the extent of hydrogen bonding and conjugation. The N-H stretch of the indole ring is expected around 3300-3500 cm⁻¹. Additionally, C-F stretching vibrations will be present, typically in the 1000-1400 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Broad |

| N-H stretch (indole) | 3300 - 3500 | Medium |

| C=O stretch (carbonyl) | 1690 - 1760 | Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-F stretch | 1000 - 1400 | Strong |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystalline States

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in its solid-state structure.

Hydrogen Bonding: The primary and strongest intermolecular interaction will be hydrogen bonding. The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. nih.gov Additionally, the N-H group of the indole ring can act as a hydrogen bond donor, potentially forming N-H···O hydrogen bonds with the carbonyl oxygen of a neighboring molecule. nih.gov

The crystal structure of the related 5-fluoro-1H-indole-3-carboxylic acid demonstrates the formation of inversion dimers linked by pairs of O—H⋯O hydrogen bonds, and these dimers are further connected by N—H⋯O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar patterns of intermolecular interactions in its crystalline state.

Computational Chemistry and Molecular Modeling of 4 Fluoro 1h Indole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. fz-juelich.de For 4-fluoro-1H-indole-5-carboxylic acid, DFT calculations can elucidate fundamental properties that govern its reactivity and interactions. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic descriptors.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. journaleras.com A smaller gap suggests higher reactivity.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering critical information about how the molecule will interact with other chemical species, including biological targets. nih.gov For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms and the fluorine atom, indicating sites prone to electrophilic attack or hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. openaccesspub.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule. openaccesspub.orgnih.gov

For this compound, docking simulations can be performed against various protein targets to predict its binding affinity and mode. The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the most favorable binding energy. The scoring functions used in docking programs estimate the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). journaleras.com

The simulation can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com For instance, the carboxylic acid group of the molecule is a prime candidate for forming hydrogen bonds with polar residues, while the indole (B1671886) ring can engage in hydrophobic or π-π stacking interactions. Understanding these interactions is crucial for rationalizing the molecule's biological activity and for designing more potent derivatives. nih.gov

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carboxyl Oxygen | Lysine (LYS) 72 | Hydrogen Bond | 2.8 |

| Carboxyl OH | Aspartic Acid (ASP) 184 | Hydrogen Bond | 3.1 |

| Indole NH | Glutamic Acid (GLU) 91 | Hydrogen Bond | 2.9 |

| Indole Ring | Leucine (LEU) 135 | Hydrophobic | 3.9 |

| Fluoro Group | Valine (VAL) 57 | Hydrophobic | 4.2 |

| Predicted Binding Energy | - | -8.5 kcal/mol | - |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. The presence of the fluorine atom in this compound can significantly influence its conformational preferences due to stereoelectronic effects. nih.govresearchgate.net The strong inductive effect of the fluorine can alter the puckering of the heterocyclic ring system and influence the orientation of the carboxylic acid group relative to the indole plane. researchgate.net

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. fz-juelich.de By simulating the motions of atoms and molecules according to the laws of physics, MD can explore the conformational landscape of this compound in a simulated environment, such as in water. These simulations can reveal how the molecule flexes, rotates, and vibrates, and how it interacts with solvent molecules. When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose and provide a more accurate estimation of binding free energies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a predictive model, QSAR can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. frontiersin.org

To build a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed biological activity. frontiersin.org A robust QSAR model, once validated, can be used to predict the activity of novel derivatives of the this compound scaffold, providing valuable guidance for the design of compounds with improved potency or other desired properties. nih.govnih.gov

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound Derivatives

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Steric/Topological | Molecular Weight (MW) | Size of the molecule. |

| Number of Rotatable Bonds | Molecular flexibility. | |

| Hydrophobic | LogP | Lipophilicity, related to membrane permeability. |

Structure Activity Relationship Sar Studies of 4 Fluoro 1h Indole 5 Carboxylic Acid Derivatives

Impact of Fluorine Position on Biological Activity

The incorporation of fluorine into a drug candidate can profoundly alter its biological profile. tandfonline.com This is due to fluorine's unique properties: it is the most electronegative element, has a small van der Waals radius (1.47 Å) similar to hydrogen (1.20 Å), and the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. tandfonline.com These characteristics can lead to enhanced metabolic stability, increased binding affinity, and altered lipophilicity. researchgate.netnih.gov

Replacing hydrogen with fluorine on an aromatic ring is a common strategy to slow down oxidative metabolism by cytochrome P450 enzymes. researchgate.net In the context of the indole (B1671886) ring, the position of the fluorine atom is critical. While direct SAR studies on 4-fluoro-1H-indole-5-carboxylic acid are specific, broader studies on fluorinated indoles provide valuable insights. For example, studies on quinolone derivatives, which share some structural similarities, found that a fluorine atom at the C-6 position could improve gyrase-complex binding by 2- to 17-fold. tandfonline.com

In studies of other indole derivatives, the position of halogen substituents has been shown to be a key determinant of activity. For instance, in one series of 3-substituted 1H-indole-2-carboxylic acid derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net The same study demonstrated that substitution at the C4 position of the indole ring was the least favorable for activity, while substitution at C7 was the most favorable. researchgate.net The presence of halogens like fluorine, chlorine, or bromine at the C5 or C7 position of the indole scaffold has also been shown to influence cytotoxicity in cancer cell lines. mdpi.com The electron-withdrawing nature of fluorine at the C4 position of the this compound scaffold influences the electron density of the entire ring system, which can modulate the pKa of the indole N-H and the adjacent carboxylic acid, thereby affecting receptor interactions.

| Position | Substituent | Observed Effect | Compound Series | Reference |

|---|---|---|---|---|

| C4 | Fluorine | Least favorable for activity compared to other positions. | 3-substituted 1H-indole-2-carboxylic acids | researchgate.net |

| C5 | Fluorine, Chlorine, Bromine | Influences cytotoxicity. | General anticancer indoles | mdpi.com |

| C6 | Fluorine | Moving a chloro group from C5 to C6 drastically reduced binding affinity. | Indole-2-carboxamides (CB1 modulators) | acs.org |

| C7 | Fluorine | Most favorable for activity compared to other positions. | 3-substituted 1H-indole-2-carboxylic acids | researchgate.net |

Significance of the Carboxylic Acid Group in Receptor Binding and Enzyme Inhibition

The carboxylic acid group is a key functional group in many pharmaceuticals, contributing significantly to a molecule's solubility and its ability to interact with biological targets. wiley-vch.de At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This anionic group is a strong hydrogen bond acceptor and can participate in potent ionic bonds (salt bridges) with cationic residues like arginine, lysine, or histidine in a receptor binding pocket or an enzyme's active site. unina.it

For indole derivatives, the carboxylic acid is often crucial for anchoring the ligand to its target. In the development of HIV-1 integrase inhibitors, an indole-2-carboxylic acid scaffold was identified as a potent pharmacophore. mdpi.com Docking studies revealed that the indole core and the C2 carboxyl group form a chelating triad (B1167595) with two magnesium ions within the enzyme's active site, an interaction critical for inhibition. mdpi.com

The position of the carboxylic acid on the indole ring significantly impacts binding affinity and selectivity. A study of indolyl carboxylic amide analogues as dopamine (B1211576) D2 and D3 receptor ligands showed that the position of the carboxyl group was a key factor. nih.gov For instance, moving a methoxy (B1213986) group on an indole-3-carboxylic acid from the C5 to the C6 position resulted in similar affinity for D2 and D3 receptors, highlighting the interplay between the carboxyl group and other substituents. nih.gov In the this compound scaffold, the C5-carboxylic acid is positioned on the benzene (B151609) portion of the ring system, where its interaction with a target will be sterically and electronically distinct from derivatives with the acid at the C2 or C3 positions on the pyrrole (B145914) ring.

| Carboxylic Acid Position | Interaction Type | Biological Target/Effect | Key Finding | Reference |

|---|---|---|---|---|

| C2 | Metal Chelation | HIV-1 Integrase | Forms a critical chelating triad with Mg²⁺ ions in the active site. | mdpi.com |

| C2 vs. C3 | Receptor Binding | Dopamine D₂/D₃ Receptors | Position of the carboxylic group impacts binding affinity and selectivity. | nih.gov |

| General | Ionic Bonding, H-Bonding | General Receptors/Enzymes | Acts as an anchor by forming salt bridges with cationic amino acid residues. | unina.it |

Influence of Substituents at the Indole Nitrogen (N-1) on Biological Response

The indole nitrogen (N-1) is a common site for modification in SAR studies. The N-H group can act as a hydrogen bond donor, an interaction that may be critical for binding to a biological target. Alkylation or acylation of this nitrogen removes this hydrogen bond donating capability and introduces steric bulk, which can either enhance or diminish biological activity depending on the target's topology.

Studies have shown that the substituent at the N-1 position can be a significant determinant of activity. In one series of cytotoxic marine natural products, replacing an N-1 methyl substituent with a proton (N-H) led to a drastic decrease in activity. mdpi.com This suggests that either the steric bulk of the methyl group is favorable for binding or that the hydrogen-bond donating ability of the N-H is detrimental. Conversely, in other contexts, a free N-H is essential for activity. In the development of C3-heteroarylated indoles, N-tosylated starting material failed to undergo the desired reaction, whereas free (N-H) indoles were successfully produced. acs.org Many C3-substituted indole analogs with antimicrobial and antioxidant properties have been synthesized from gramine, which possesses an unsubstituted N-1 position. nih.gov

For the this compound scaffold, derivatization at the N-1 position with various alkyl or aryl groups could modulate lipophilicity, alter the conformation of peripheral substituents, and directly influence interactions within a binding site.

| N-1 Substituent | Effect on Activity | Compound Class | Postulated Reason | Reference |

|---|---|---|---|---|

| -H | Drastically lowered cytotoxicity | Marine carboline alkaloids | Loss of favorable steric bulk or introduction of unfavorable H-bond donation. | mdpi.com |

| -CH₃ | Important for maintaining high cytotoxicity | Marine carboline alkaloids | Provides favorable steric bulk or prevents unfavorable interactions. | mdpi.com |

| -Benzyl, -Ethyl | Lowered reaction efficiency compared to -CH₃ | C2,C3-disubstituted indoles | Increased steric hindrance. | nih.gov |

| -H (unsubstituted) | Maintained strong cytoprotective properties | C3-methylene-bridged indoles | N-H may be involved in crucial hydrogen bonding. | nih.gov |

Effects of Peripheral Substitutions on the Indole Ring (e.g., C2, C3, C6)

Substitutions on both the pyrrole (C2, C3) and benzene (C6) portions of the indole ring are critical for modulating biological activity. The inherent reactivity of the indole ring often directs initial reactions to the C3 and C2 positions. frontiersin.orgresearchgate.net

C2 and C3 Positions: The C2 and C3 positions are frequently modified to explore interactions with hydrophobic pockets or to introduce additional hydrogen bonding groups.

C2 Position: The presence of a carbonyl group at C2 (forming an oxindole) has been shown to increase cytotoxicity in cancer cells. mdpi.com In the development of cannabinoid receptor 1 (CB1) allosteric modulators, the amide functionality at the C2 position was found to be critical for the desired effects. acs.org

C3 Position: This position is highly influential. The introduction of a long alkyl or branched group at C3 can improve interactions with hydrophobic cavities, as seen in a series of HIV-1 integrase inhibitors where this modification markedly increased potency. mdpi.com For CB1 modulators, the length of a linear alkyl group at C3 profoundly influences activity, with shorter chains (H or methyl) being preferred in some series. acs.orgnih.gov The addition of a spiro-ring at C3 has also been linked to increased cytotoxicity. mdpi.com

C6 Position: The C6 position on the benzene ring is more challenging to functionalize directly but offers a valuable vector for modifying activity. frontiersin.orgresearchgate.net Its modification can alter electronic properties and provide interactions with different regions of a binding site compared to C5 or C7. In one SAR study of indole-2-carboxamides, moving a chloro substituent from the C5 to the C6 position resulted in a drastic reduction in binding affinity, indicating a highly sensitive spatial requirement in the binding pocket. acs.org Conversely, in a series of bis-indole HIV fusion inhibitors, linking the two indole rings via their C6 positions (6-6' linkage) resulted in a more compact shape that was more active than 5-6', 6-5', or 5-5' linked isomers. nih.gov

| Position | Substitution | Effect | Compound Series | Reference |

|---|---|---|---|---|

| C2 | Carbonyl group (oxindole) | Increased cytotoxicity | Anticancer indoles | mdpi.com |

| C3 | Spiro-ring | Increased cytotoxicity | Anticancer indoles | mdpi.com |

| C3 | Long alkyl branch | Markedly increased inhibitory effect | HIV-1 integrase inhibitors | mdpi.com |

| C3 | Short alkyl chain (H, Me) | Preferred for activity | CB1 allosteric modulators | nih.gov |

| C6 | Movement of Cl from C5 to C6 | Drastically reduced binding affinity | Indole-2-carboxamides (CB1 modulators) | acs.org |

| C6 | 6-6' linkage (bis-indoles) | Most active isomeric linkage | HIV fusion inhibitors | nih.gov |

Stereochemical Considerations in Bioactive Analogues

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target, which is inherently chiral. The precise three-dimensional arrangement of atoms in a molecule dictates its ability to fit into a binding site and form specific interactions. Even subtle changes in stereochemistry can lead to dramatic differences in biological activity.

In the context of indole derivatives, the stereoconfiguration of substituents can be a key modulator of activity. For example, in a study of cytotoxic indole alkaloids, the inversion of a stereocenter was shown to have a significant impact. Replacing a β-hydroxyl group on a side chain with an α-hydroxyl group resulted in a noteworthy increase in cytotoxicity, demonstrating the sensitivity of the target protein to the spatial orientation of this functional group. mdpi.com Similarly, changing the geometric configuration of a double bond in a side chain from E to Z slightly boosted the potency of N-methylated indole analogs. mdpi.com

For analogues of this compound that contain chiral centers, for example in side chains attached at the N-1, C2, or C3 positions, it is highly probable that one enantiomer or diastereomer will be significantly more active than the others. The determination of the absolute stereochemistry of bioactive compounds is therefore a critical step in drug discovery and is often achieved through a combination of chiral chromatography, spectroscopic methods, and computational modeling. mdpi.com

| Structural Feature | Change | Effect on Activity | Compound Class | Reference |

|---|---|---|---|---|

| Hydroxyl group on side chain | β-OH → α-OH | Noteworthy increase in cytotoxicity | Marine carboline alkaloids | mdpi.com |

| Double bond geometry | E-configuration → Z-configuration | Slightly boosted potency | N-methylated indole analogs | mdpi.com |

Biological Activities and Mechanistic Investigations of 4 Fluoro 1h Indole 5 Carboxylic Acid Analogues

Antiviral Activities

While direct studies on 4-fluoro-1H-indole-5-carboxylic acid analogues in antiviral research are not extensively documented, the broader class of indole (B1671886) carboxylic acid derivatives has shown promise in targeting various viral replication mechanisms.

HIV-1 Integrase Strand Transfer Inhibition (INSTI) Mechanisms

HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. nih.gov A number of integrase strand transfer inhibitors (INSTIs) have been approved for clinical use. nih.gov Research into novel INSTIs has explored various chemical scaffolds, including indole derivatives.

Studies have identified indole-2-carboxylic acid derivatives as a promising scaffold for the development of new INSTIs. nih.govmdpi.com One such derivative, compound 3 (an indole-2-carboxylic acid derivative), was found to inhibit the strand transfer activity of HIV-1 integrase with a half-maximal inhibitory concentration (IC50) of 12.41 μM. nih.gov Further optimization of this scaffold led to the synthesis of derivative 20a , which exhibited a significantly improved IC50 value of 0.13 μM. nih.gov The proposed mechanism of action for these indole-2-carboxylic acid derivatives involves the chelation of two Mg2+ ions within the active site of the integrase by the indole core and the C2 carboxyl group. nih.gov The introduction of a long branch at the C3 position of the indole core was shown to enhance interaction with a hydrophobic cavity near the active site, thereby increasing inhibitory potency. mdpi.com

While these findings are specific to indole-2-carboxylic acid derivatives, they highlight the potential of the fluorinated indole-5-carboxylic acid scaffold as a platform for the design of novel HIV-1 integrase inhibitors. The electronic properties of the fluorine atom at the 4-position and the alternative positioning of the carboxylic acid group at C5 could offer new binding interactions within the integrase active site.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of HIV-1 reverse transcriptase, a key enzyme in the viral life cycle. The indole scaffold has been incorporated into various NNRTI candidates. For instance, new indolylarylsulfone derivatives bearing an indole-2-carboxamide moiety have been shown to be potent inhibitors of wild-type HIV-1 replication.

While direct evidence for this compound analogues as NNRTIs is not available, the known activity of related indole structures suggests that this scaffold could be a starting point for the design of new NNRTIs.

Modulation of Viral Replication Pathways

The antiviral activity of indole derivatives is not limited to HIV. For example, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and tested for their antiviral effects against a panel of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia Virus (VV). nih.gov Several of these fluorinated indole derivatives demonstrated notable antiviral activity. nih.gov

Additionally, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid has been investigated for its in vitro antiviral activity against SARS-CoV-2. At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. These examples underscore the potential of the broader class of fluorinated indole carboxylic acids to modulate viral replication pathways through various mechanisms.

Anticancer and Antiproliferative Properties

The indole scaffold is a common feature in many anticancer agents. Analogues of this compound have been primarily investigated for their potential as inhibitors of key proteins involved in cancer cell survival and proliferation.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy, particularly in cancers with BRCA mutations. The benzimidazole (B57391) carboxamide scaffold is a known basis for potent PARP-1 inhibitors. While there is no direct research linking the this compound scaffold to PARP inhibition, the structural similarities between the indole and benzimidazole cores suggest a potential for designing indole-based PARP inhibitors.

Inhibition of Myeloid Cell Leukemia 1 (Mcl-1)

Myeloid Cell Leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is often overexpressed in various cancers, contributing to tumor survival and resistance to therapy. nih.govresearchgate.net Targeting Mcl-1 is therefore a promising strategy in cancer treatment. nih.govresearchgate.net

Research has shown that the 1H-indole-5-carboxylic acid structure is a viable starting point for the development of novel Mcl-1 inhibitors. nih.govresearchgate.net Through structure-based drug design, a series of compounds based on this scaffold were developed with increased affinity and selectivity for Mcl-1. nih.govresearchgate.net One such compound, 26 , demonstrated notable affinity and selectivity for Mcl-1 and induced apoptosis in cancer cells in an Mcl-1-dependent manner. nih.govresearchgate.net

Furthermore, fragment-based screening has led to the discovery of potent tricyclic 2-indole carboxylic acid inhibitors of Mcl-1. These compounds have been shown to bind to Mcl-1 with single-digit nanomolar affinity and exhibit high selectivity over other Bcl-2 family members like Bcl-xL and Bcl-2.

The following table summarizes the inhibitory activities of selected Mcl-1 inhibitors with indole carboxylic acid scaffolds.

| Compound | Target | Assay | IC50 / Ki | Cell Line |

| Compound 26 | Mcl-1 | - | - | HL-60 |

| Tricyclic 2-indole carboxylic acid inhibitors | Mcl-1 | Binding Assay | Single-digit nM | - |

These findings strongly support the potential of analogues of this compound as effective Mcl-1 inhibitors. The fluorine substitution at the 4-position could potentially enhance binding affinity and improve pharmacokinetic properties.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

Indole derivatives exert their anticancer effects in part by disrupting the normal cell cycle progression and inducing programmed cell death, or apoptosis, in malignant cells. mdpi.comscience.gov This is a crucial mechanism for controlling the uncontrolled proliferation that characterizes cancer. science.gov

Studies on various indole analogues have demonstrated the ability to arrest the cell cycle at different phases. For instance, certain derivatives can induce cell cycle arrest at the G2/M phase, which is the transition phase between growth and mitosis. nih.govmdpi.com Other analogues have been shown to cause blockade in the S phase or the G0/G1 phase. nih.govualberta.ca This disruption prevents cancer cells from dividing and proliferating. The molecular basis for this cell cycle arrest often involves the modulation of key regulatory proteins. For example, some indole compounds have been observed to down-regulate cyclin A and CDK2, proteins essential for cell cycle progression. science.gov

In addition to halting proliferation, these compounds can trigger apoptosis through multiple pathways. Apoptosis can be initiated via the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway. ualberta.ca Indole analogues have been shown to influence both. A key event in the intrinsic pathway is the permeabilization of the mitochondrial membrane, which can be triggered by various intracellular stresses. science.gov This leads to the release of pro-apoptotic factors like cytochrome c. mdpi.com The regulation of this process involves a balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). Research has shown that indole derivatives can up-regulate Bax and down-regulate Bcl-2, thereby shifting the balance towards cell death. mdpi.comscience.gov Some compounds also induce apoptosis by increasing levels of reactive oxygen species (ROS) and causing DNA damage, which ultimately activates the intrinsic mitochondrial-dependent pathway. nih.gov

The table below summarizes the effects of selected indole analogues on cell cycle and apoptosis.

| Compound Class | Cancer Cell Line | Effect | Mechanism |

| Indole-based chalcone | Various | G2/M Phase Arrest | Tubulin polymerization inhibition nih.gov |

| Karanjin (furanoflavonol) | A549, HepG2, HL-60 | G2/M Phase Arrest & Apoptosis | Increased apoptotic rates science.gov |

| DHPITO (indoletrione analogue) | Colorectal Cancer Cells | G2/M Phase Arrest & Apoptosis | Microtubule stabilization, increased cleaved PARP and cytochrome c mdpi.com |

| S1 (sulfonamide derivative) | K562 (Leukemia) | G2/M Phase Arrest & Apoptosis | Activation of intrinsic & extrinsic pathways ualberta.ca |

| S1 (sulfonamide derivative) | Jurkat (Leukemia) | G0/G1 Phase Arrest & Apoptosis | Activation of intrinsic pathway ualberta.ca |

Efficacy Against Drug-Resistant Cancer Cell Lines

A major challenge in cancer chemotherapy is the development of drug resistance, which renders many treatments ineffective. nih.govresearchgate.net Indole derivatives have shown promise in overcoming this obstacle. nih.govresearchgate.netmdpi.com These compounds can act on diverse targets within cancer cells, making them effective against tumors that have developed resistance to conventional therapies. nih.govresearchgate.net

The mechanisms by which indole analogues combat drug resistance are varied. One key strategy is the ability to modulate multidrug resistance by inhibiting efflux pumps. mdpi.com These pumps are proteins on the cancer cell surface that actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. By blocking these pumps, indole derivatives can enhance the accumulation and effectiveness of other anticancer drugs. mdpi.com

Furthermore, some indole-based molecules have demonstrated efficacy in cancer models known to be resistant to standard drugs. For example, an indole iso-quinoline hybrid showed potent activity in a mouse model of paclitaxel-resistant colon cancer. nih.gov Another indole derivative displayed activity against the drug-resistant triple-negative breast cancer cell line MDA-MB-468. researchgate.net This suggests that these compounds can bypass or overcome the specific resistance mechanisms present in these challenging cancer types. The development of novel agents from the indole class is considered a significant resource for creating new therapies for drug-resistant cancers. nih.govresearchgate.net

Enzyme and Receptor Modulation

Beyond directly inducing cell death, analogues of this compound can modulate the activity of specific enzymes and receptors that play critical roles in cancer progression and other diseases.

Tryptophan Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase (IDO1) Dual Inhibition

Tryptophan Dioxygenase (TDO), also known as TDO2, and Indoleamine 2,3-Dioxygenase (IDO1) are two distinct heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. mdpi.comnih.gov In the context of cancer, tumor cells can overexpress these enzymes to create an immunosuppressive microenvironment. mdpi.comnih.gov By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, tumors can evade destruction by the immune system. mdpi.comnih.gov

Inhibiting IDO1 and TDO is therefore a promising strategy in cancer immunotherapy. mdpi.commedchemexpress.com While some inhibitors are specific to IDO1, it has been noted that some tumors may utilize both enzymes or upregulate TDO2 when IDO1 is blocked. nih.gov Consequently, dual inhibitors that target both IDO1 and TDO are of significant interest as they may provide a more complete blockade of the immunosuppressive kynurenine pathway. mdpi.comnih.govekb.eg

Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO. ebi.ac.uk For example, compound 9o-1, a 6-acetamido-indole-2-carboxylic acid derivative, showed inhibitory activity against both enzymes with IC₅₀ values in the low micromolar range. ebi.ac.uk Another related compound, a para-benzoquinone derivative (9p-O), demonstrated even stronger dual inhibition, with IC₅₀ values at the double-digit nanomolar level. ebi.ac.uk

The table below presents the inhibitory activities of selected indole-based dual inhibitors.

| Compound | Target | IC₅₀ |

| 9o-1 | IDO1 | 1.17 µM ebi.ac.uk |

| TDO | 1.55 µM ebi.ac.uk | |

| 9p-O | IDO1 | Double-digit nM range ebi.ac.uk |

| TDO | Double-digit nM range ebi.ac.uk | |

| Compound 48 | IDO | 8.43 µM ekb.eg |

| TDO | 9.17 µM ekb.eg | |

| AT-0174 | IDO1/TDO2 | Potent dual inhibitor nih.gov |

Interactions with Other Biological Targets and Signaling Pathways

The biological activity of indole analogues is not limited to a single mechanism. These compounds are known to interact with a variety of other targets and signaling pathways implicated in cancer. nih.govmdpi.com

One notable target is tubulin. nih.gov Tubulin polymerizes to form microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. Compounds that interfere with tubulin dynamics can arrest cells in mitosis and induce apoptosis. Certain indole-based chalcones and quinoline-indole derivatives have been identified as anti-tubulin agents that inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov

Other targets for indole derivatives include:

Protein Kinases: These enzymes are critical regulators of cell signaling, and their dysregulation is a common feature of cancer. Some indole-containing compounds act as selective kinase inhibitors. researchgate.netnih.gov

DNA Topoisomerases: These enzymes are involved in managing the topology of DNA during replication and transcription. Indole derivatives have been reported to inhibit these enzymes, leading to DNA damage and cell death. nih.govmdpi.com

NMDA Receptors: In the context of the nervous system, indole-2-carboxylic acid has been shown to be a competitive antagonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. nih.gov

Human Growth Hormone Secretagogue Receptor Antagonism

The growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor, is a G-protein-coupled receptor involved in stimulating growth hormone release, appetite, and body weight regulation. nih.govacs.org Antagonists of this receptor are being investigated as potential treatments for obesity and related metabolic disorders. nih.govresearchgate.net

Several classes of indole derivatives, specifically indolinone and indole-2-carboxylic acid structures, have been identified as potent antagonists of the GHS-R1a receptor. nih.gov For example, one indolinone derivative, compound 14f, was identified as a potent GHS-R1a antagonist with an IC₅₀ of 7 nM. nih.govdocumentsdelivered.com In vivo studies showed that this compound could inhibit ghrelin-stimulated effects and reduce food intake. nih.gov These findings highlight the potential of indole-based structures to modulate this important metabolic receptor. researchgate.net

Other Therapeutic Potentials

The versatile structure of indole carboxylic acids and their fluorinated analogues lends itself to a range of other potential therapeutic applications beyond oncology and metabolic disorders.

One significant area of investigation is in antiviral therapy, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The HIV-1 integrase enzyme is essential for viral replication, as it inserts the viral DNA into the host cell's genome. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a key class of antiretroviral drugs. mdpi.com

Research has identified indole-2-carboxylic acid as a scaffold for developing novel INSTIs. nih.govmdpi.com These compounds are thought to work by chelating the essential Mg²⁺ ions within the enzyme's active site. nih.gov Furthermore, studies have shown that the introduction of a fluorine atom into the indole ring can significantly enhance anti-HIV activity. nih.gov For example, a 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart. nih.gov This underscores the value of fluorination in the design of potent therapeutic agents based on the indole scaffold.

Neuroprotective Effects

Derivatives of indole carboxylic acids have demonstrated significant potential as neuroprotective agents, primarily through their antioxidant and anti-inflammatory mechanisms. Research into analogues such as indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) has revealed their ability to mitigate oxidative stress and neurotoxicity. nih.gov

Synthetic indole–phenolic compounds have been evaluated as multifunctional neuroprotectors. nih.gov These compounds exhibit metal-chelating properties, particularly for copper ions, with studies showing approximately 40% chelating activity. nih.gov By sequestering metal ions, these analogues can prevent the generation of reactive oxygen species (ROS), a key factor in neurodegenerative diseases. In studies using H2O2-stimulated SH-SY5Y cells to mimic oxidative stress, these indole derivatives significantly reduced cell mortality and preserved cell viability. nih.gov

Furthermore, some indole derivatives have been shown to protect against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) in rat brain synaptosomes. nih.gov The neuroprotective effects are often attributed to the modulation of inflammatory and anti-oxidative pathways. nih.gov For instance, certain indole-based compounds can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders. nih.gov